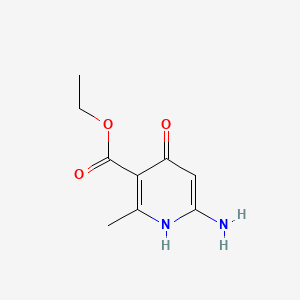
Ethyl 6-amino-4-hydroxy-2-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-4-hydroxy-2-methylnicotinate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of nicotinic acid and has been synthesized using various methods. In
科学的研究の応用
Synthesis of Heterocyclic Compounds
Ethyl 6-amino-4-hydroxy-2-methylnicotinate plays a role in the synthesis of various heterocyclic compounds. For instance, it is involved in the synthesis of hydroxy lamine derivatives, leading to new heterocyclic compounds like 2-phenyl-5,6-dihydro-8H-pyrido[3,2-d][1,2]oxazin-5-one and its derivatives (Markova, Ostroumova, Lebedeva, & Shchukina, 1970).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of Ethyl 6-amino-4-hydroxy-2-methylnicotinate are used in the development of potential therapeutic agents. For example, it was used in the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, significant for supporting preclinical and clinical studies (Andersen et al., 2013).
In the Synthesis of Pyridines
It is instrumental in the creation of pyridines. A study describes a process for building the pyridine ring using Ethyl 6-amino-4-hydroxy-2-methylnicotinate (Ikekawa, 1958).
Organocatalysis
This compound is used in organocatalysis, where it serves as a key component in the synthesis of complex molecules. An example includes its use in the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013).
Antibacterial Studies
Ethyl 6-amino-4-hydroxy-2-methylnicotinate also finds applications in antibacterial studies. It is used in the synthesis of transition metal complexes which have shown efficacy in in-vitro antibacterial studies against bacteria like Escherichia coli and Staphylococcus aureus (Verma & Bhojak, 2018).
Synthesis of Anticancer Agents
The compound plays a role in synthesizing potential anticancer agents. It has been used to synthesize pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have been evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
特性
IUPAC Name |
ethyl 6-amino-2-methyl-4-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)8-5(2)11-7(10)4-6(8)12/h4H,3H2,1-2H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVMERCYVYOGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=CC1=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-amino-4-hydroxy-2-methylnicotinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

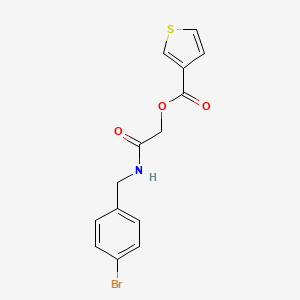
![7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2439290.png)

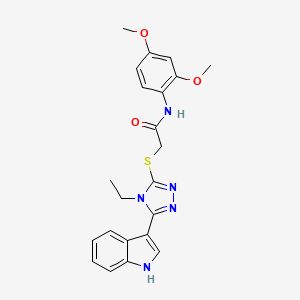
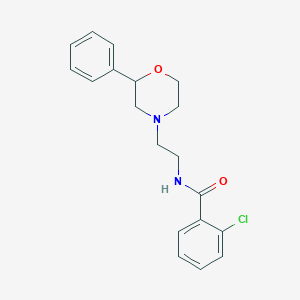
![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2439301.png)
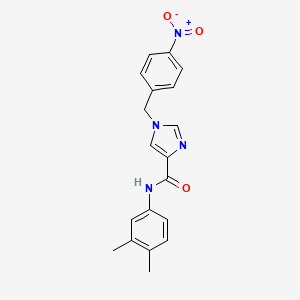
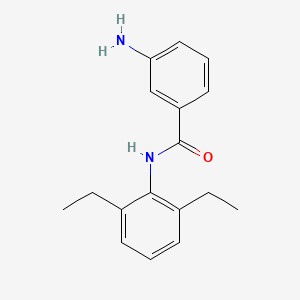
![3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one](/img/structure/B2439304.png)
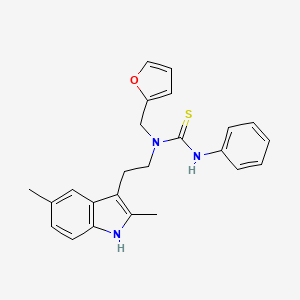

![2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2439309.png)
![3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2439310.png)
